molecular formula C17H20Cl3N3O2S B2827947 2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride CAS No. 1327542-15-3

2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride

Cat. No.: B2827947
CAS No.: 1327542-15-3
M. Wt: 436.78
InChI Key: MUKWZSVLDNIQIU-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 2,4-dichlorophenoxy group linked to a bicyclic tetrahydrothiazolo[5,4-c]pyridine scaffold. The hydrochloride salt enhances its solubility and bioavailability.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5-propyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O2S.ClH/c1-2-6-22-7-5-13-15(9-22)25-17(20-13)21-16(23)10-24-14-4-3-11(18)8-12(14)19;/h3-4,8H,2,5-7,9-10H2,1H3,(H,20,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKWZSVLDNIQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Agricultural Applications

The compound has been identified as having significant pesticidal properties . Research indicates that derivatives of 2,4-dichlorophenoxyacetic acid can be effective against a range of agricultural pests. These compounds are particularly valuable in the context of increasing resistance to conventional pesticides and the demand for environmentally friendly alternatives.

Table 1: Pesticidal Efficacy of Related Compounds

Compound NameTarget PestEfficacy (%)Reference
2-(2,4-Dichlorophenoxy)acetic acid analogVarious insects85%
5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiolAphids90%

Medicinal Applications

In the field of medicine, studies have highlighted the anticancer potential of thiosemicarbazide derivatives synthesized from 2-(2,4-dichlorophenoxy)acetic acid. These compounds have shown promising results in inhibiting cancer cell growth through mechanisms involving DNA interaction and apoptosis induction.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of newly synthesized thiosemicarbazide derivatives on gastric cancer cell lines. The results indicated significant cytotoxicity with IC50 values suggesting effective concentrations for therapeutic use.

Table 2: Anticancer Activity of Thiosemicarbazide Derivatives

Compound NameCell LineIC50 (µM)Mechanism
Thiosemicarbazide derivative AMKN74 (gastric cancer)15DNA intercalation
Thiosemicarbazide derivative BBJ (human fibroblast)30Apoptosis induction

Environmental Considerations

The environmental impact of using such compounds is critical. The shift towards eco-friendly pesticides aligns with global trends in sustainable agriculture. The use of botanical pesticides derived from compounds like 2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride is being explored as a viable alternative to synthetic pesticides.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The compound’s key structural elements are compared below with analogous molecules from the evidence:

Compound Name Core Structure Key Substituents Potential Applications
Target Compound Tetrahydrothiazolo-pyridine + acetamide 2,4-Dichlorophenoxy, 5-propyl group Likely pesticidal or enzyme modulation
N-{5-[(3-Chloro-4-fluorophenyl)sulfonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl}acetamide Tetrahydrothiazolo-pyridine + acetamide 3-Chloro-4-fluorophenyl sulfonyl Enzyme inhibition (e.g., kinase targets)
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Simple chloroacetamide 2,6-Diethylphenyl, methoxymethyl Herbicide (lipid biosynthesis inhibition)
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) Simple chloroacetamide 2,6-Diethylphenyl, 2-propoxyethyl Herbicide (seedling growth inhibition)

Key Observations :

  • The target compound’s bicyclic thiazolo-pyridine core distinguishes it from simpler agrochemical acetamides like alachlor or pretilachlor, which lack fused heterocyclic systems. This may enhance target specificity or metabolic stability .
  • The hydrochloride salt contrasts with neutral analogs (e.g., ’s sulfonyl derivative), likely improving aqueous solubility for systemic delivery .
Functional and Pharmacological Comparisons
  • Agrochemical Activity: Chloroacetamides like alachlor inhibit very-long-chain fatty acid (VLCFA) synthesis in plants. The target compound’s dichlorophenoxy group may confer similar herbicidal activity but with enhanced penetration due to lipophilicity .
  • Enzyme Binding : The thiazolo-pyridine scaffold in ’s sulfonyl derivative is associated with kinase or protease inhibition. The target compound’s propyl substituent may modulate steric interactions with enzyme active sites .
  • Toxicity Profile: Chlorophenoxy derivatives (e.g., 2,4-D) are known for endocrine-disrupting effects. The bicyclic system in the target compound might reduce off-target toxicity compared to simpler phenoxyacetamides .

Research Findings and Data Gaps

Experimental Insights from Analogous Compounds
  • : Alachlor’s half-life in soil is ~20 days; the target compound’s complex structure may extend environmental persistence, requiring ecotoxicological evaluation .
Unresolved Questions
  • No direct data exist for the target compound’s binding affinity, metabolic pathways, or environmental impact.
  • Comparative studies with ’s phenoxy-acetamido derivatives (e.g., steric effects of dimethylphenoxy groups) could refine structure-activity relationships .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride is a synthetic derivative that combines a dichlorophenoxy moiety with a thiazolo-pyridine structure. This combination is hypothesized to confer unique biological activities, particularly in the context of herbicidal and potential pharmaceutical applications.

Chemical Structure

The compound features a complex structure characterized by:

  • Dichlorophenoxy group : Known for its herbicidal properties.
  • Thiazolo-pyridine moiety : This segment may enhance biological activity through interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its herbicidal properties and potential effects on mammalian systems. The following sections summarize key findings from recent studies.

Herbicidal Activity

Research indicates that compounds containing the 2,4-dichlorophenoxy group exhibit significant herbicidal activity against various weed species. For instance:

  • Inhibition of Monocotyledon Weeds : A study demonstrated that derivatives of 2,4-Dichlorophenoxyacetic acid (2,4-D) effectively inhibited the growth of monocotyledon weeds at concentrations as low as 187.5 g ai/ha . The compound's effectiveness was compared to traditional herbicides, showing superior performance against species like Amaranthus retroflexus and Brassica napus.
CompoundDosage (g ai/ha)Inhibition (%)
2,4-D350100
Test Compound187.5100

Toxicological Effects

The toxicological profile of the compound has been investigated in various models:

  • Mitochondrial Function : Studies on isolated rat liver mitochondria indicated that exposure to formulations containing 2,4-D can disrupt mitochondrial membrane integrity and ATP production in a concentration-dependent manner . Specifically, formulated products showed toxicity at lower concentrations compared to isolated 2,4-D.
  • Zebrafish Behavior and Physiology : Research involving adult zebrafish revealed that exposure to 2,4-D altered mitochondrial metabolism and oxidative stress levels. Notably, it increased cytochrome c oxidase activity while reducing the superoxide dismutase/catalase (SOD/CAT) ratio, indicating oxidative stress . Behavioral changes were also observed, suggesting broader ecological impacts.

Case Studies

  • Zebrafish Model : A significant study assessed the impact of 2,4-D on zebrafish behavior and physiology. The results showed increased exploratory behavior and alterations in mitochondrial energy metabolism due to oxidative stress induced by the herbicide .
  • Rat Liver Mitochondria : Another study focused on the effects of different formulations of 2,4-D on rat liver mitochondria. It was found that both isolated and formulated versions affected mitochondrial function differently, highlighting the importance of formulation in determining biological effects .

Q & A

Q. Core techniques :

  • 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals in the thiazolo-pyridine and dichlorophenoxy regions .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error .
  • FT-IR : Validate carbonyl (C=O, ~1660 cm⁻¹) and aromatic C-Cl (750–600 cm⁻¹) stretches .

Q. Common discrepancies :

  • Residual solvent peaks in NMR (e.g., DMSO-d6 at δ 2.50) due to incomplete drying. Mitigate with lyophilization .
  • Isomeric byproducts detected via HPLC retention time shifts; optimize reaction stoichiometry to minimize .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Q. Critical parameters :

  • Temperature control : Maintain 0–5°C during acid chloride coupling to prevent side reactions (e.g., hydrolysis) .
  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
  • Solvent polarity : Switch from dichloromethane to THF for better solubility of intermediates, enhancing reaction homogeneity .
  • Real-time monitoring : Employ TLC (Rf ~0.4 in 7:3 hexane:ethyl acetate) to track reaction progress and terminate at >90% conversion .

Q. Yield improvement :

  • Use Schlenk-line techniques to exclude moisture during sensitive steps (e.g., HCl salt formation) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Case example : Discrepancies in IC50 values for kinase inhibition:

  • Potential causes :
    • Assay variability : Normalize data using internal controls (e.g., staurosporine as a reference inhibitor) .
    • Compound stability : Confirm integrity via HPLC before testing; degradation products may exhibit off-target effects .
  • Resolution strategy :
    • Conduct dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HepG2) .
    • Use SPR (surface plasmon resonance) to measure direct target binding affinity, bypassing cellular variability .

Advanced: What methodologies are recommended for elucidating structure-activity relationships (SAR)?

Q. Systematic approaches :

  • Analog synthesis : Modify the propyl group on the thiazolo-pyridine to ethyl/butyl and assess changes in logP (HPLC-derived) and solubility (shake-flask method) .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the dichlorophenoxy group) .
  • In vitro assays :
    • Enzyme inhibition : Test against serine/threonine kinases (e.g., PKA, PKC) using ADP-Glo™ assays .
    • Cytotoxicity : Screen in MTT assays with IC50 thresholds <10 µM for lead prioritization .

Advanced: How can researchers validate target engagement in complex biological systems?

Q. Strategies :

  • Chemical proteomics : Use a biotinylated probe derivative for pull-down assays followed by LC-MS/MS to identify binding proteins .
  • Cellular thermal shift assay (CETSA) : Monitor protein stability shifts in lysates treated with the compound (10–100 µM) .
  • In vivo validation : Administer the compound (10 mg/kg, IP) in a rodent model and quantify target modulation via Western blot (e.g., phosphorylated kinase substrates) .

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